molecular formula C11H12N2O B193734 3-Phenylpyrazin-2-ol CAS No. 2882-18-0

3-Phenylpyrazin-2-ol

Cat. No.: B193734
CAS No.: 2882-18-0
M. Wt: 172.18 g/mol
InChI Key: SYPKOIOSVWYKHO-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 3-Phenylpyrazin-2-ol indicates that it has acute toxicity when ingested and can cause skin irritation .

Mechanism of Action

Target of Action

It is known to be an impurity in the production of certain antibiotics, such as Ampicillin , suggesting it may interact with bacterial proteins or enzymes.

Mode of Action

The exact mode of action of 3-Phenylpyrazin-2-ol is currently unknown As a derivative of pyrazine, it may interact with its targets through hydrogen bonding or pi-pi stacking, common modes of interaction for aromatic compounds The presence of the phenyl group could also influence its binding affinity and specificity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrazine with benzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrazinone derivatives, while substitution reactions can produce a variety of substituted phenylpyrazines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a hydroxyl group on the pyrazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKOIOSVWYKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951466
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-18-0, 73200-73-4
Record name 2-Hydroxy-3-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 0.3 mol. of potassium cyanide and 0.3 mol. of ammonium chloride in 100 ml. of water is added a solution of 0.3 mol. of benzaldehyde (Aldrich Chemical Co.) in 100 ml. of methanol. The reaction mixture is stirred at 25° C. for 6.0 hr. The oil layer is isolated and dissolved in methylene chloride. The solution is washed with water, dried and evaporated to give a brown oil. The oil is stirred with 150 ml. of concentrated hydrochloric acid for 1.0 hr. at 45° C. to precipitate phenylglycinamide hydrochloride. The precipitate is dissolved in 120 ml. of water stirred and cooled to 2° C. A solution of 4.8 g. (0.03 mol.) of 40% aqueous glyoxal is added, followed by dropwise addition of 6.0 ml. of 10 N sodium hydroxide. The reaction mixture is stirred for 5.0 hr. at 2° C. and then filtered. The filtrate is acidified to pH 6 with 3.0 ml. of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Phenylpyrazin-2-ol formation in the context of the study?

A1: The study by [] focuses on the development of Au@CeO2–rGO nanohybrids for the removal of organic contaminants, including antibiotics, from wastewater. In this context, the formation of this compound from ampicillin (AMP) demonstrates the catalytic activity of these nanohybrids in achieving the reductive transformation of AMP. This transformation is significant because it eliminates the antibacterial activity of AMP, potentially reducing the risk of antibiotic resistance development. []

Q2: Does the study provide further details about the properties or applications of this compound?

A2: While the study highlights the formation of this compound as a product of AMP transformation, it primarily focuses on the synthesis, characterization, and catalytic application of the Au@CeO2–rGO nanohybrids. The study does not delve into the specific properties, applications, or further reactions of this compound. []

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